(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
CAS No.: 55685-58-0
Cat. No.: VC7369328
Molecular Formula: C6H8O3
Molecular Weight: 128.127
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55685-58-0 |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.127 |
| IUPAC Name | (1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid |
| Standard InChI | InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5? |
| Standard InChI Key | JVRUZPDYVLRYQT-ZXFHETKHSA-N |
| SMILES | C1C2C(C2C(=O)O)CO1 |
Introduction
Chemical Identity and Structural Characteristics
(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid belongs to the class of 3-oxabicyclo[3.1.0]hexane derivatives, characterized by a fused bicyclic framework comprising a three-membered cyclopropane ring and a tetrahydrofuran-like oxygen-containing ring. The compound’s IUPAC name reflects its stereochemistry: the 1R, 5S, and 6s configurations denote specific spatial arrangements of substituents on the bicyclic scaffold. The carboxylic acid group at position 6 enhances its reactivity, enabling derivatization into esters or amides for downstream applications .
Synthetic Methodologies
The synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves multistep routes emphasizing stereocontrol. Patent US4526987A outlines a general strategy for analogous lactones via diazoacetate cyclization, which can be adapted for this compound .
Key Synthetic Steps
-
Malonate Alkylation:
Ethyl malonate is alkylated with a trichloromethyl-substituted butenyl bromide to form ethyl 3-methyl-1-trichloromethyl-2-butenyl malonate. This intermediate undergoes diazotization to yield a diazoacetate precursor . -
Copper-Catalyzed Cyclization:
The diazoacetate is treated with a chiral binuclear copper catalyst (e.g., (S)-BINOL-derived) to induce asymmetric cyclization. This step forms the bicyclic lactone core with enantiomeric enrichment . -
Hydrolysis and Purification:
The lactone ester is hydrolyzed under basic conditions (e.g., aqueous NaOH) to liberate the carboxylic acid. Subsequent acidification and distillation yield the final product .
Stereochemical Control
The patent emphasizes the use of chiral catalysts to achieve enantiomeric excess. For example, cyclization with an (S)-configured catalyst preferentially generates the (1R,5S) isomer, critical for biological activity in pyrethroid insecticides . The 6s descriptor likely arises from axial chirality in the bicyclic system, though this requires further crystallographic validation.
Spectroscopic Characterization
Data from US4526987A for related compounds provide benchmarks for characterizing the target molecule:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: The cyclopropane protons resonate as distinct multiplets between δ 1.2–1.8 ppm, while the oxygen-bearing methine proton appears downfield (δ 4.0–4.5 ppm) .
-
¹³C NMR: The carboxylic acid carbon is observed near δ 170 ppm, with quaternary carbons in the bicyclic system at δ 80–100 ppm .
Mass Spectrometry
High-resolution mass spectra of analogous lactones show molecular ions consistent with their molecular formulas (e.g., m/z 286 for C₉H₁₁Cl₃O₃) . Fragmentation patterns typically involve loss of CO₂ or the trichloromethyl group.
Applications and Derivatives
Agrochemical Intermediates
The compound’s primary application lies in synthesizing pyrethroid insecticides. Hydrolysis of the lactone yields cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid, a key pyrethroid precursor . Optically active derivatives enriched in the (1R,3R) configuration exhibit enhanced insecticidal activity .
Comparative Analysis of Synthetic Routes
| Parameter | Copper-Catalyzed Cyclization | Alternative Methods (e.g., Thermal) |
|---|---|---|
| Yield | 54% | <30% |
| Enantiomeric Excess | Up to 14% | Racemic |
| Catalyst Cost | High | Low |
Challenges and Future Directions
-
Improving Optical Yields: Current methods achieve modest enantiomeric excess (14%). Screening advanced catalysts (e.g., N-heterocyclic carbenes) could enhance stereocontrol.
-
Scalability: The use of expensive chiral catalysts and hazardous diazo compounds complicates large-scale production.
-
Biological Screening: Expanding toxicity and efficacy studies could unlock pharmaceutical applications beyond agrochemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume